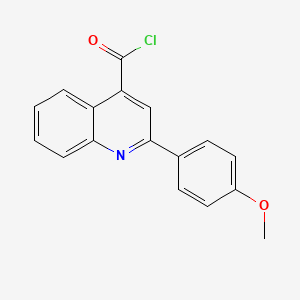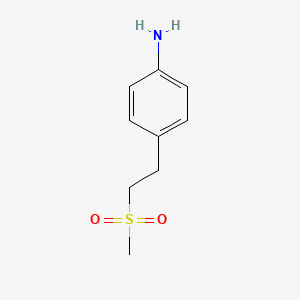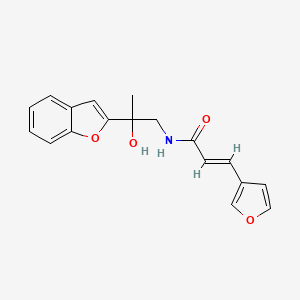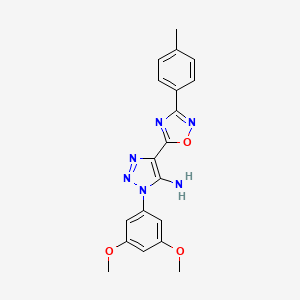
2-(4-methoxyphenyl)quinoline-4-carbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)quinoline-4-carbonyl Chloride is a chemical compound with the molecular formula C17H12ClNO2 . It has a molecular weight of 297.7 g/mol . The IUPAC name for this compound is 2-(4-methoxyphenyl)quinoline-4-carbonyl chloride .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C17H12ClNO2/c1-21-12-8-6-11(7-9-12)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3 . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound’s rotatable bond count is 3 . Its topological polar surface area is 39.2 Ų .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Antiprotozoal Agents
Quinoline derivatives have been studied for their potential as antiprotozoal agents. Although some quinoline compounds have shown resistance by the pathogenic parasite Toxoplasma gondii, the structural versatility of quinoline allows for modifications that could overcome this resistance and lead to effective treatments .
Agrochemicals
Quinoline derivatives are useful in the development of agrochemicals. Their chemical properties can be tailored to create compounds that protect crops from pests and diseases, contributing to agricultural productivity .
Bio-organic and Bio-organometallic Chemistry
In the research of bio-organic and bio-organometallic processes, quinoline derivatives play a crucial role. They can act as catalysts or structural components in the synthesis of complex organic molecules .
Industrial Applications Dyes and Pigments
Quinolines are employed in the production of organic molecules such as pH indicators, food coloring, and dyes. Their ability to form stable, colorful compounds makes them valuable in various industrial applications .
Therapeutic Potential Antimalarial Drugs
The quinoline core structure is used in synthesizing antimalarial drugs like chloroquine, pyrimethamine, and mefloquine. These compounds have saved countless lives and continue to be a focus of medicinal research .
Materials Science Photovoltaic Applications
Quinoline derivatives have gained popularity in third-generation photovoltaic applications. Their metal complexes are being explored for use in photovoltaic cells, which could lead to more efficient solar energy conversion .
Synthetic Organic Chemistry Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery due to its versatile applications in synthetic organic chemistry. It serves as a foundation for creating new therapeutic agents with various bioactivities .
Medicinal Chemistry Broad Bioactivity
Substituted quinolines have been used as drugs with a wide range of bioactivities, including antimalarial properties. Their heterocyclic core is an essential motif in many synthetic and natural compounds with medicinal value .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)quinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-21-12-8-6-11(7-9-12)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGRAYGPBGPWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)quinoline-4-carbonyl Chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)

![Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2894543.png)
![N-{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2894544.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2894545.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2894548.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2894550.png)
![3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2894552.png)


![2-Chloro-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]acetamide](/img/structure/B2894558.png)